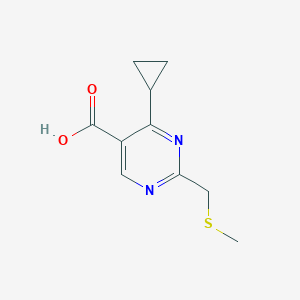
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C10H12N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Methylthio Group: The methylthio group can be added through nucleophilic substitution reactions, using methylthiol as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxamide
- 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methylthio group, and carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS Number: 1250501-10-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| Structure | Structure |
| CAS Number | 1250501-10-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may also possess similar properties.
- Inhibition of Enzymatic Activity : Research has indicated that pyrimidine derivatives can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.
Case Studies
- Anticancer Potential : A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer types, suggesting potential for development as anticancer agents .
- Immunomodulatory Effects : In experiments involving mouse splenocytes, compounds with structural similarities demonstrated the ability to modulate immune responses. This raises the possibility that this compound could influence immune pathways, potentially useful in autoimmune diseases .
Research Findings
Recent investigations into the biological activity of pyrimidine derivatives have revealed:
- Binding Affinity Studies : Interaction studies have shown that certain pyrimidines can bind effectively to targets involved in cellular signaling pathways, which may underlie their therapeutic effects .
- Structure–Activity Relationship (SAR) : A review highlighted how modifications in the chemical structure of pyrimidines can significantly affect their biological activity, emphasizing the importance of the methylthio and cyclopropyl groups in enhancing efficacy .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-cyclopropyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
UQHZLJOUVJZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(C(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















